![molecular formula C14H15FN2 B7496343 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B7496343.png)
3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
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Overview
Description
3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine, commonly known as FIA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FIA belongs to the class of imidazo[1,2-a]azepines and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of FIA is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. FIA has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. FIA also acts on the GABAergic system, which is involved in anxiety and stress responses.
Biochemical and Physiological Effects
FIA has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. FIA has also been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression. In addition, FIA has been found to have antitumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
FIA has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, making it suitable for various research applications. FIA is also stable and can be stored for long periods, which is important for conducting long-term experiments. However, FIA has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. In addition, FIA has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for FIA research. One area of research is to further elucidate the mechanism of action of FIA. This could help to identify new therapeutic targets and improve the effectiveness of FIA as a treatment for various disorders. Another area of research is to explore the potential use of FIA in combination with other drugs. This could enhance the therapeutic effects of FIA and reduce the risk of side effects. Finally, there is a need for more research on the safety and efficacy of FIA in humans. This could pave the way for the development of new treatments for various disorders.
Conclusion
In conclusion, FIA is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, anxiolytic, and antidepressant properties. FIA has also been shown to have potential as a treatment for neurological disorders and cancer. While there are some limitations to its use in lab experiments, FIA has several advantages that make it suitable for various research applications. There are several future directions for FIA research, including further elucidating its mechanism of action and exploring its potential use in combination with other drugs.
Synthesis Methods
The synthesis of FIA involves the reaction of 4-fluorobenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst such as trifluoroacetic acid. The resulting intermediate is then subjected to a series of chemical reactions to produce the final product, FIA. The synthesis of FIA has been optimized to produce high yields and purity, making it suitable for various research applications.
Scientific Research Applications
FIA has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, anxiolytic, and antidepressant properties. FIA has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, FIA has been studied for its potential use as an antitumor agent.
properties
IUPAC Name |
3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c15-12-7-5-11(6-8-12)13-10-16-14-4-2-1-3-9-17(13)14/h5-8,10H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJWXWNMXNICRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24827500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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